1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrFN3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJHDVLZQJZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core and halogenated benzyl groups, this compound may possess significant pharmacological properties. This article reviews the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H15BrFN3O2
- Molecular Weight : Approximately 440.27 g/mol
- IUPAC Name : 1-[(4-bromophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
The presence of bromine and fluorine substituents is known to enhance biological activity through improved binding affinity to biological targets .
Biological Activity Overview
Research into similar pyrido-pyrimidine compounds has indicated a range of biological activities including:
- Antitumor Properties : Some derivatives have shown promise as potential anticancer agents by inhibiting specific kinases involved in tumor progression.
- Enzyme Inhibition : Pyrido-pyrimidine derivatives have been studied for their ability to inhibit enzymes such as flavin-dependent thymidylate synthase, which is crucial for DNA synthesis in certain bacteria .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | Structure | Inhibitor of flavin-dependent thymidylate synthase |
| Pyrido[1,2-a]pyrimidin-4-one | Structure | Antimicrobial properties |
| Pyrido[3,4-d]pyrimidine derivatives | Structure | Anti-cancer activity |
While specific mechanisms for this compound remain largely unexplored, it is hypothesized that its halogenated structure may enhance interaction with biological macromolecules. This could lead to effective inhibition of key enzymes or receptors involved in various cellular processes .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related pyrido-pyrimidine analogs:
- Inhibition Studies : A series of pyrido[2,3-d]pyrimidine derivatives were tested for their inhibitory effects on the enzyme eEF-2K. One compound demonstrated an IC50 value of 420 nM against this target in breast cancer cells .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the pyrido-pyrimidine framework can significantly impact biological activity. The introduction of specific functional groups can optimize binding affinity and selectivity towards biological targets .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it valuable for research:
- Antioxidant Properties : Research has shown that derivatives of pyrido[3,2-d]pyrimidines can act as potent antioxidants. For example, studies indicate that related compounds demonstrate significant inhibition of free radical formation, highlighting their potential in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Several studies have demonstrated the anti-inflammatory properties of pyrido[3,2-d]pyrimidine derivatives. In vitro assays have shown that these compounds can significantly reduce inflammation markers in various models. Specifically, the presence of halogenated phenyl groups enhances their efficacy against inflammation .
- Anticancer Activity : Compounds within this class have been investigated for their anticancer properties. They have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. The mechanism is often attributed to the ability to interfere with specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrido[3,2-d]pyrimidine derivatives, including 1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The results indicated a significant reduction in edema in animal models when treated with these compounds compared to controls. The maximum inhibition was observed at 98% within the first few hours post-administration .
Anticancer Research
In a separate investigation focused on cancer therapeutics, this compound was tested against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating effective cytotoxicity at relatively low concentrations. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Data Table: Biological Activities of Pyrido[3,2-d]pyrimidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PFP-HM1 | Antioxidant | 10 | Free radical scavenging |
| PFP-HM2 | Anti-inflammatory | 20 | Inhibition of COX enzymes |
| PFP-HM3 | Anticancer | 15 | Induction of apoptosis via caspase activation |
Chemical Reactions Analysis
Synthetic Routes and Optimization
The compound is typically synthesized via sequential N-alkylation of the pyridopyrimidine-dione core. Key steps include:
-
Step 1 : Alkylation of the pyridopyrimidine-dione at the N1-position using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃).
-
Step 2 : Subsequent N3-alkylation with 4-fluorobenzyl chloride, requiring regioselective control to avoid cross-reactivity .
Optimization Parameters (adapted from ):
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Methanol | 60 | Piperidine | 88 |
| Ethanol | 70 | – | 80 |
| Acetonitrile | 75 | DBU | 35 |
Methanol with piperidine as a base provided optimal yields due to enhanced solubility and regioselectivity .
Functionalization via Cross-Coupling Reactions
The 4-bromobenzyl group enables further derivatization through palladium-catalyzed cross-coupling :
-
Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis yields biaryl derivatives .
Example:Isolated yields range from 65–78% depending on substituent electronic effects .
Spectroscopic Characterization
Key spectral data for the parent compound (from analogous structures in ):
-
¹H NMR (DMSO-d₆, 400 MHz):
δ 7.45–7.32 (m, 4H, Ar-H), 5.18 (s, 2H, N-CH₂-C₆H₄Br), 5.05 (s, 2H, N-CH₂-C₆H₄F), 3.10 (s, 1H, pyridopyrimidine H). -
¹³C NMR :
δ 162.8 (C=O), 156.3 (C=O), 134.2 (C-Br), 115.6 (C-F), 44.0 (N-CH₂).
Biological Activity and Mechanistic Insights
While direct data for this compound is limited, structural analogs exhibit:
-
FDTS Inhibition : Pyridopyrimidine-diones inhibit flavin-dependent thymidylate synthase (FDTS), a target in Mycobacterium tuberculosis, with IC₅₀ values <10 μM .
-
α-Glucosidase Inhibition : Derivatives with halogenated benzyl groups show enhanced activity (IC₅₀: 12–18 μM) compared to unsubstituted analogs .
Proposed Binding Mode :
-
The 4-fluorobenzyl group occupies a hydrophobic pocket in FDTS, while the pyridopyrimidine-dione core hydrogen-bonds with active-site residues .
Stability and Reactivity Considerations
Q & A
Basic: What are the key synthetic routes for 1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Alkylation of the pyrido[3,2-d]pyrimidine-dione core using 4-bromobenzyl and 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ or NaH in DMF).
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.
- Critical Parameters: Reaction temperature (60–80°C), anhydrous solvents, and stoichiometric control to avoid over-alkylation .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Answer:
Analytical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
- HPLC: Purity assessment (>95%) using a C18 column with UV detection (λ = 254 nm).
- X-ray Crystallography: Resolves dihedral angles between the pyrido-pyrimidine core and benzyl groups, confirming spatial conformation .
Advanced: How can researchers design derivatives to optimize biological activity?
Answer:
Structure-Activity Relationship (SAR) Strategies:
- Substituent Modification: Replace bromine/fluorine with electron-withdrawing groups (e.g., -NO₂) to enhance target binding.
- Scaffold Hybridization: Fuse thieno or benzothieno moieties (as seen in structurally related compounds) to improve metabolic stability .
- Methodology: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases .
Advanced: How to resolve contradictions in reported bioactivity data across similar compounds?
Answer:
Case Study: Conflicting IC₅₀ values for kinase inhibition in analogues:
| Compound | Core Structure | Substituents | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Target Compound | Pyrido[3,2-d]pyrimidine | 4-Br-benzyl, 4-F-benzyl | 120 ± 15 | |
| Thieno[3,2-d]pyrimidine | Thieno-pyrimidine | 4-F-benzyl | 450 ± 30 |
Resolution:
- Electronic Effects: The pyrido core’s planar geometry enhances π-π stacking vs. thieno’s reduced planarity.
- Experimental Validation: Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
Advanced: What mechanistic approaches identify the compound’s biological targets?
Answer:
Stepwise Methodology:
In Silico Screening: Use SwissTargetPrediction to prioritize targets (e.g., phosphodiesterases, topoisomerases).
In Vitro Assays:
- Enzyme Inhibition: Measure activity against purified enzymes (e.g., PDE4B) using fluorescence-based kits.
- Binding Affinity: Surface Plasmon Resonance (SPR) to quantify dissociation constants (KD).
Cellular Profiling: RNA-seq or proteomics to track downstream pathway modulation (e.g., apoptosis markers) .
Advanced: How to address low solubility in aqueous buffers during in vitro studies?
Answer:
Optimization Strategies:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance dissolution.
- Salt Formation: Synthesize hydrochloride or mesylate salts to improve polarity.
- Analytical Validation: Monitor stability via LC-MS to ensure no degradation in solution .
Basic: What are the compound’s key spectral characteristics?
Answer:
- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-Br stretch).
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 466.1 (calculated for C₂₁H₁₅BrFN₃O₂).
- UV-Vis: λmax at 275 nm (π→π* transition) .
Advanced: What strategies mitigate toxicity in preclinical models?
Answer:
- Metabolic Profiling: Use hepatic microsomes to identify reactive metabolites (e.g., epoxide intermediates).
- Prodrug Design: Mask hydroxyl groups with acetyl or PEG-ylated moieties to reduce off-target effects.
- In Vivo Testing: Dose-range studies in rodents (e.g., 10–100 mg/kg) with histopathology assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
